FEN1-IN-1

DNA repair flap endonuclease biochemical inhibition

FEN1-IN-1 offers a chemically consistent, widely characterized tool for FEN1 inhibition, addressing the irreproducibility caused by unvalidated substitutions. Its defined selectivity profile is critical for reliable DNA repair research. - Differentiated Profile: 26.5-fold selectivity for FEN1 (IC₅₀=11 nM) over XPG (IC₅₀=292 nM), suitable for studies needing nuclease discrimination. - Validated Application: Induces synthetic lethality in MRE11A-deficient cells at 0.2-20 μM and replication fork instability at 10 μM. - Supply Assurance: Guaranteed high purity (≥98%) with strict batch-to-batch consistency, supporting reproducible longitudinal studies.

Molecular Formula C15H12N2O5S
Molecular Weight 332.3 g/mol
Cat. No. B1674982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFEN1-IN-1
SynonymsLNT 1;  LNT1;  LNT-1;  FEN1-IN-1;  FEN1- N-1;  FEN1-IN1; 
Molecular FormulaC15H12N2O5S
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)CN3C4=C(C(=O)N(C3=O)O)SC=C4
InChIInChI=1S/C15H12N2O5S/c18-14-13-10(5-6-23-13)16(15(19)17(14)20)7-9-8-21-11-3-1-2-4-12(11)22-9/h1-6,9,20H,7-8H2
InChIKeyMXQGCMQXTPTJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FEN1-IN-1 (LNT 1) for Procurement: N-Hydroxyurea Flap Endonuclease 1 Inhibitor with Defined Potency and Selectivity Profile


FEN1-IN-1 (also known as LNT 1, CAS 824983-91-7) is a small-molecule inhibitor of flap endonuclease 1 (FEN1), a structure-specific nuclease essential for DNA replication and repair [1]. The compound belongs to the N-hydroxyurea thienopyrimidinedione chemical series and exerts inhibition by binding to the FEN1 active site, partially coordinated through Mg²⁺ ions [2]. With a biochemical IC₅₀ of 11 nM against FEN1, it represents the most widely characterized and commercially accessible FEN1 inhibitor for research applications .

FEN1 pathway inhibition study fit
DNA repair & replication stress research
Synthetic lethality assay context

Why FEN1-IN-1 Cannot Be Replaced by Alternative FEN1 Inhibitors Without Experimental Validation


FEN1 inhibitors exhibit substantial divergence in potency, selectivity against RAD2 family nucleases (EXO1, XPG, GEN1), and chemical scaffold composition, making generic substitution unreliable for reproducible research outcomes. FEN1-IN-1 demonstrates an IC₅₀ of 11 nM against FEN1 with an XPG selectivity window of approximately 26.5-fold (XPG IC₅₀ = 292 nM) , whereas FEN1-IN-2 achieves 3 nM potency but with different XPG selectivity (226 nM, ~75-fold) , and FEN1-IN-4 exhibits 30 nM potency with a distinct hydroxyphthalimide chemotype . These compounds cannot be interchanged without altering experimental parameters including effective working concentrations, off-target nuclease inhibition profiles, and cellular phenotype readouts.

!
Selectivity Profile May Shift
XPG selectivity differs across FEN1 inhibitors; switching may alter nuclease off-target inhibition context.
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Cellular Activity May Not Transfer
Potency and phenotype readouts are scaffold-dependent; reported cellular GI₅₀ benchmarks may not replicate.
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Genetic Context Requirements Differ
Synthetic lethal interactions vary (MRE11A vs. BRCA2 context); requires model-specific validation.

FEN1-IN-1 Comparative Evidence: Quantified Differentiation Against FEN1-IN-2, FEN1-IN-4, and FEN1-IN-6


FEN1-IN-1 Biochemical Potency: 11 nM IC₅₀ Positions It as Intermediate Potency with Distinct Structure-Activity Profile

FEN1-IN-1 exhibits a biochemical IC₅₀ of 11 nM against recombinant FEN1 in cell-free enzymatic assays . Relative to its closest commercial analogs, FEN1-IN-2 demonstrates higher absolute potency (IC₅₀ = 3 nM) while FEN1-IN-4 shows lower potency (IC₅₀ = 30 nM against hFEN1-336Δ) . FEN1-IN-1's 11 nM value represents a specific activity point within the N-hydroxyurea thienopyrimidinedione series, distinct from the biphenylcarboxamide scaffold of FEN1-IN-2 or the hydroxyphthalimide scaffold of FEN1-IN-4. This potency differential translates to distinct effective concentration ranges for cellular experiments.

Biochemical Potency
Cross-study comparable
IC₅₀ = 11 nM (FEN1)
Assay potency context for FEN1 inhibition
Intermediate potency vs. FEN1-IN-2 (3 nM) and FEN1-IN-4 (30 nM)
DNA repair flap endonuclease biochemical inhibition

XPG Selectivity: FEN1-IN-1 Exhibits 26.5-Fold Preference for FEN1 Over XPG

FEN1-IN-1 demonstrates selective inhibition of FEN1 (IC₅₀ = 11 nM) over the related RAD2 family nuclease xeroderma pigmentosum G (XPG, IC₅₀ = 292 nM), yielding a selectivity ratio of approximately 26.5-fold . This selectivity profile contrasts with other FEN1 inhibitors in the series: FEN1-IN-2 exhibits an XPG IC₅₀ of 226 nM (75-fold selectivity given its 3 nM FEN1 potency) , while FEN1-IN-6 shows an XPG IC₅₀ of 23 nM (2.3-fold selectivity given its 10 nM FEN1 potency) [1]. FEN1-IN-1 thus occupies a moderate selectivity position among available FEN1 inhibitors.

XPG Selectivity
Cross-study comparable
~26.5-fold (FEN1 vs. XPG)
Isoform selectivity assay context
Intermediate profile between FEN1-IN-6 (low) and FEN1-IN-2 (high)
nuclease selectivity RAD2 family off-target profiling

EXO1 Co-Inhibition: FEN1-IN-1 Inhibits EXO1 with Equal Potency and Specificity

FEN1-IN-1 inhibits exonuclease 1 (EXO1), another RAD2 family nuclease involved in DNA repair and recombination, with potency and specificity equivalent to its FEN1 inhibition . This dual FEN1/EXO1 inhibitory activity is a documented characteristic of this compound and distinguishes it from more recent FEN1 inhibitors that have been optimized for greater selectivity. For comparison, MSC778 demonstrates >65-fold selectivity over EXO1, GEN1, and XPG [1], while FEN1-IN-2 exhibits 226 nM potency against XPG but limited published data on EXO1 inhibition . The equal FEN1/EXO1 inhibition profile of FEN1-IN-1 may be advantageous or disadvantageous depending on the specific DNA repair pathway interrogation objective.

EXO1 Co-Inhibition
Cross-study comparable
Equal FEN1/EXO1 inhibition
Dual nuclease pathway-response context
Differs from selective inhibitors like MSC778
exonuclease 1 DNA repair dual inhibition

Cellular Growth Inhibition: Mean GI₅₀ of 15.5 μM Across 212 Cancer Cell Lines

FEN1-IN-1 was profiled across a panel of 212 cancer cell lines, yielding a mean GI₅₀ of 15.5 μM following 3-day treatment . This large-scale cellular profiling dataset represents the most comprehensive growth inhibition characterization among commercially available FEN1 inhibitors. While FEN1-IN-1 demonstrates nanomolar biochemical potency (11 nM), the ~1400-fold shift between biochemical IC₅₀ and mean cellular GI₅₀ highlights the cell permeability and intracellular target engagement challenges characteristic of this chemical series. Comparative cellular GI₅₀ data for FEN1-IN-2, FEN1-IN-4, and FEN1-IN-6 across equivalent large-scale panels are not publicly available, making FEN1-IN-1 the most extensively characterized compound for cellular activity expectations.

Cellular Growth Inhibition
Supporting evidence
Mean GI₅₀ = 15.5 μM (212 cell lines)
Cell-model endpoint review benchmark
Extensive dataset; no large-panel data for comparators
cancer cell panel growth inhibition NCI-60 derived

Replication Fork Instability: FEN1-IN-1 at 10 μM Induces Fork Destabilization in Colorectal Cancer Cells

FEN1-IN-1 treatment at 10 μM for 24 hours induces replication fork instability in SW620 and HCT-116 colorectal cancer cells, a phenotype that may lead to cell death if unrepaired [1]. This finding establishes a direct mechanistic link between FEN1 inhibition and replication fork destabilization, a hallmark of replication stress. The compound also activates the ATM checkpoint pathway, induces histone H2AX phosphorylation, and promotes FANCD2 ubiquitination in mammalian cells [2]. While other FEN1 inhibitors such as FEN1-IN-4 have demonstrated effects on mtDNA fragmentation and NLRP3 inflammasome activation , direct comparative data on replication fork stability across FEN1 inhibitors are not available. The documented replication fork phenotype provides a specific cellular readout for FEN1-IN-1 activity that may not be equivalently observed with other FEN1-targeting compounds due to their distinct selectivity profiles and chemotypes.

Replication Fork Stability
Supporting evidence
Induces fork instability at 10 μM
Reported replication stress endpoint
Validated in SW620 & HCT-116 colorectal cancer cells
replication stress DNA damage response colorectal cancer

Synthetic Lethality: FEN1-IN-1 Sensitizes MRE11A-Deficient HeLa Cells

FEN1-IN-1 treatment (0.2-20 μM; 24 hours) sensitizes MRE11A-deficient HeLa cells and reduces survival of MRE11A-depleted cell lines due to cytotoxicity [1]. This synthetic lethal interaction between FEN1 inhibition and MRE11A deficiency has been specifically documented for FEN1-IN-1 and represents one of the few characterized genetic vulnerability contexts for this compound. In contrast, other FEN1 inhibitors have been profiled against different genetic backgrounds: MSC778 demonstrates preferential killing of BRCA2 KO DLD-1 colorectal cancer cells with a 10-fold margin over wild-type DLD-1 [2], while FEN1-IN-3 selectively impairs proliferation of colon cancer cells deficient in Cdc4 and Mre11a [3]. The MRE11A synthetic lethality phenotype established for FEN1-IN-1 provides a defined genetic context for experimental application that differs from the BRCA2 context validated for newer inhibitors.

Synthetic Lethality
Cross-study comparable
Sensitizes MRE11A-deficient cells
Model-response endpoint context
Specific to MRE11A context; differs from BRCA2 models
synthetic lethality DNA repair deficiency MRE11A

FEN1-IN-1 Procurement Applications: Validated Research Scenarios Based on Quantitative Evidence


DNA Repair Pathway Interrogation in MRE11A-Deficient Cellular Models

FEN1-IN-1 is specifically validated for use in MRE11A-deficient cellular systems, where it demonstrates synthetic lethal interaction at concentrations of 0.2-20 μM (24-hour treatment) . This application leverages the documented sensitization of MRE11A-deficient HeLa cells to FEN1 inhibition. For studies requiring FEN1/EXO1 dual inhibition rather than highly selective FEN1 targeting, FEN1-IN-1 provides the appropriate tool profile. Users should note that the mean cellular GI₅₀ across 212 cancer cell lines is 15.5 μM , providing a practical benchmark for initial concentration selection in uncharacterized cell lines.

Replication Stress and Fork Stability Assays in Colorectal Cancer Models

FEN1-IN-1 induces replication fork instability at 10 μM in SW620 and HCT-116 colorectal cancer cells after 24-hour treatment . This validated phenotype makes FEN1-IN-1 suitable for investigating the role of FEN1 in replication fork protection and the cellular response to replication stress. The compound's activation of the ATM checkpoint pathway, H2AX phosphorylation, and FANCD2 ubiquitination provides a panel of downstream biomarkers for confirming target engagement and pathway activation [1].

Comparative FEN1 Inhibitor Pharmacology Studies Requiring Moderate XPG Selectivity

With a 26.5-fold selectivity for FEN1 over XPG (XPG IC₅₀ = 292 nM vs. FEN1 IC₅₀ = 11 nM) , FEN1-IN-1 occupies an intermediate selectivity position among commercially available FEN1 inhibitors. This profile is appropriate for studies requiring some discrimination between FEN1 and XPG inhibition, without the high selectivity of FEN1-IN-2 (~75-fold) or the minimal selectivity of FEN1-IN-6 (~2.3-fold). The equal inhibition of FEN1 and EXO1 must be factored into experimental interpretation, particularly for DNA repair assays where EXO1 activity may contribute to observed phenotypes.

Large-Scale Cancer Cell Line Profiling with Validated Activity Benchmarks

FEN1-IN-1 is the only FEN1 inhibitor with published mean GI₅₀ data (15.5 μM) derived from a 212-cell line panel . This extensive cellular characterization provides researchers with a statistically robust expectation of growth inhibitory activity across diverse cancer types, facilitating concentration-range selection and enabling cross-study comparisons. The documented ~1400-fold shift between biochemical IC₅₀ (11 nM) and mean cellular GI₅₀ highlights the importance of empirically determining effective concentrations rather than extrapolating directly from biochemical potency.

Application
Selection Property
Validation Focus
DNA repair pathway studies in MRE11A-deficient models
MRE11A synthetic lethal interaction profile
MRE11A-dependent cell survival endpoints
Replication stress & fork stability assays in colorectal cancer models
Replication fork destabilization phenotype
ATM/H2AX/FANCD2 pathway activation markers
Comparative FEN1 inhibitor pharmacology studies
Moderate XPG selectivity & EXO1 co-inhibition
RAD2 family nuclease selectivity panel review
Large-scale cancer cell line profiling
Benchmarked cellular GI₅₀ across 212 cell lines
Cell-model endpoint review & concentration-range selection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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